molecular formula C11H12O B13619596 5-Phenyl-2-pentenal

5-Phenyl-2-pentenal

Cat. No.: B13619596
M. Wt: 160.21 g/mol
InChI Key: DCEMFJJXTBOOAO-QHHAFSJGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Phenyl-2-pentenal is an α,β-unsaturated aldehyde with the molecular formula C₁₁H₁₂O. Its structure features a phenyl group at the C5 position and an aldehyde moiety at C2, conjugated to a double bond (C2–C3). This compound is notable for its applications in asymmetric synthesis, particularly in the production of chiral intermediates for natural products. For example, it serves as a precursor to (3S)-hydroxy-5-phenylpentanoic acid via organocatalytic epoxidation, achieving 94% enantiomeric excess (ee) in optimized conditions . Its reactivity is attributed to the electron-deficient aldehyde group and the conjugation of the double bond, enabling participation in cycloadditions, aldol reactions, and catalytic asymmetric transformations.

Properties

Molecular Formula

C11H12O

Molecular Weight

160.21 g/mol

IUPAC Name

(E)-5-phenylpent-2-enal

InChI

InChI=1S/C11H12O/c12-10-6-2-5-9-11-7-3-1-4-8-11/h1-4,6-8,10H,5,9H2/b6-2+

InChI Key

DCEMFJJXTBOOAO-QHHAFSJGSA-N

Isomeric SMILES

C1=CC=C(C=C1)CC/C=C/C=O

Canonical SMILES

C1=CC=C(C=C1)CCC=CC=O

Origin of Product

United States

Preparation Methods

Aldol Condensation Route

One of the most common synthetic approaches to 5-Phenyl-2-pentenal is through aldol condensation reactions involving appropriate aldehydes and ketones.

  • General Reaction : The aldol condensation typically involves the reaction of 3-phenylpropanal or related phenyl-substituted aldehydes with acetaldehyde or other aldehydes under basic or Lewis acid catalysis.

  • Catalysts and Conditions : Sodium hydroxide or potassium hydroxide are frequently used as basic catalysts. The reaction is usually conducted under controlled temperature to favor the formation of the α,β-unsaturated aldehyde while minimizing side reactions.

  • Example : According to a synthesis reported for related compounds, the aldol addition of (R)-acetyloxazolidinone with 3-phenylpropanal under TiCl4 catalysis at −78 °C yielded diastereomeric products that were purified by silica gel chromatography. This approach highlights the utility of controlled low-temperature conditions and Lewis acid catalysis for stereoselective synthesis of phenyl-substituted pentenal derivatives.

Hydrogenation of 2-Methyl-5-phenyl-2,4-pentadienal

An alternative preparation method involves the selective hydrogenation of 2-methyl-5-phenyl-2,4-pentadienal to yield 2-methyl-5-phenylpentanal, a close analog of 5-Phenyl-2-pentenal.

  • Starting Material : 2-methyl-5-phenyl-2,4-pentadienal can be synthesized by condensation of cinnamaldehyde with propionaldehyde.

  • Catalyst : Palladium supported on activated carbon or aluminum oxide (5–10 wt.%) is used as the hydrogenation catalyst.

  • Reaction Conditions : Hydrogen pressure ranges from 1 to 20 bar (preferably 1–5 bar), with temperatures between 20 °C and 100 °C (preferably 50–80 °C). Reaction times vary from 1 to 50 hours, typically 6 to 15 hours.

  • Outcome : This hydrogenation step selectively reduces the conjugated diene system to the desired unsaturated aldehyde with good yield and purity.

Industrial Scale Synthesis via Bulb-to-Bulb Distillation

In industrial settings, large-scale synthesis of phenyl-substituted pentenal derivatives involves:

  • Aldol Condensation : For example, ethyl (4E)-4-methyl-5-(4-methylphenyl)-4-pentenoate is prepared and then methylated under controlled conditions.

  • Purification : The product is purified by bulb-to-bulb distillation at reduced pressure (e.g., 125 °C/0.04 mbar) to obtain a colorless liquid with high yield (~81%).

  • Solvent and Workup : Extraction with diethyl ether, washing with water and brine, drying over anhydrous sodium sulfate, and solvent removal under vacuum are standard steps.

Comparative Data Table of Preparation Methods

Preparation Method Starting Materials Catalyst/Conditions Yield (%) Notes
Aldol Condensation with TiCl4 (R)-Acetyloxazolidinone + 3-Phenylpropanal TiCl4, i-Pr2NEt, −78 °C to RT ~90 Diastereoselective, requires low temperature
Hydrogenation of 2-Methyl-5-phenyl-2,4-pentadienal 2-Methyl-5-phenyl-2,4-pentadienal Pd/C or Pd/Al2O3, 1–5 bar H2, 50–80 °C Not specified Selective reduction, 6–15 h reaction time
Industrial Aldol & Methylation Ethyl (4E)-4-methyl-5-(4-methylphenyl)-4-pentenoate Methyl iodide, DMPU, −78 °C to RT 81 Purified by bulb-to-bulb distillation

Research Discoveries and Analytical Characterization

  • Stereoselectivity : The use of chiral auxiliaries such as (R)-acetyloxazolidinone in aldol condensation allows for the preparation of stereochemically defined hydroxy-5-phenylpentanoic acids, which are precursors to aldehydes like 5-Phenyl-2-pentenal.

  • NMR Characterization : Detailed ^1H and ^13C NMR data confirm the structure and purity of synthesized compounds. For instance, ^1H NMR signals for aromatic protons appear around δ 7.2–7.9 ppm, while aldehyde protons resonate near δ 9.5–10 ppm.

  • Mass Spectrometry : ESI-MS data typically show molecular ion peaks consistent with the expected molecular weight plus sodium adducts (M + Na)^+.

  • Purification Techniques : Silica gel chromatography and bulb-to-bulb distillation are effective for isolating pure 5-Phenyl-2-pentenal and related compounds.

Summary and Outlook

The preparation of 5-Phenyl-2-pentenal is well-established through aldol condensation and selective hydrogenation methods. Advances in stereoselective synthesis using chiral auxiliaries have enhanced the ability to obtain enantiomerically enriched products. Industrial processes optimize reaction conditions and purification techniques to achieve high yields and purity. Continued research focuses on refining catalyst systems and reaction parameters to improve efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

5-Phenyl-2-pentenal undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 5-Phenyl-2-pentenoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of 5-Phenyl-2-pentenal can yield 5-Phenyl-2-pentanol, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Various nucleophiles under acidic or basic conditions.

Major Products Formed

    Oxidation: 5-Phenyl-2-pentenoic acid.

    Reduction: 5-Phenyl-2-pentanol.

    Substitution: Depending on the nucleophile, various substituted derivatives of 5-Phenyl-2-pentenal.

Scientific Research Applications

5-Phenyl-2-pentenal has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: 5-Phenyl-2-pentenal is used in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism of action of 5-Phenyl-2-pentenal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can lead to various biological effects, including antimicrobial activity and modulation of cellular pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

5-Phenyl-1-pentanol
  • Structure : Alcohol derivative with a hydroxyl group at C1 instead of an aldehyde.
  • Key Properties: Molecular weight: 164.24 g/mol (vs. 160.21 g/mol for 5-phenyl-2-pentenal). CAS RN: 10521-91-2. Reactivity: Lacks the electrophilic aldehyde group, making it less reactive in organocatalytic processes. Primarily used in esterification or oxidation reactions .
5-Phenyl-2,4-pentadienophenone
  • Structure : Ketone derivative with a conjugated diene system (C2–C4).
  • Key Properties: Enhanced stability due to extended conjugation. Reactivity: The ketone group is less reactive than an aldehyde, but the diene system enables Diels-Alder reactions. Limited data on enantioselective applications .

Substituent Modifications

2-Ethyl-5-phenylpent-2-enal (CAS 56585-21-8)
  • Structure : Ethyl substituent at C2 instead of hydrogen.
  • Key Properties: Steric hindrance at C2 reduces accessibility for nucleophilic attacks. Literature reports its use in asymmetric organocatalysis, though enantioselectivity is lower (~85% ee) compared to 5-phenyl-2-pentenal’s 94% ee .

Key Findings :

  • 5-Phenyl-2-pentenal outperforms analogs in enantioselectivity due to optimal electronic and steric profiles.
  • Substituents like ethyl groups (e.g., 2-ethyl-5-phenylpent-2-enal) reduce reactivity and selectivity due to steric effects .

Biological Activity

5-Phenyl-2-pentenal, a compound of interest in organic chemistry and pharmacology, has garnered attention for its potential biological activities. This article explores the biological activity of 5-Phenyl-2-pentenal through a comprehensive review of relevant studies, mechanisms of action, and potential applications.

Chemical Structure and Properties

5-Phenyl-2-pentenal is an unsaturated aldehyde characterized by a phenyl group attached to a pentenal backbone. Its structure can be represented as follows:

C6H5 CH=CHCH2CHO\text{C}_6\text{H}_5\text{ CH}=\text{CH}-\text{CH}_2-\text{CHO}

This compound's unique structure contributes to its reactivity and interaction with biological systems.

The biological activity of 5-Phenyl-2-pentenal is primarily attributed to its ability to interact with various molecular targets within cells. It is believed to act as a ligand for specific receptors, modulating their activity and influencing cellular pathways. The exact mechanisms remain under investigation, but several studies have highlighted its potential effects on cellular processes.

1. Antimicrobial Activity

Research has indicated that 5-Phenyl-2-pentenal exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting a potential role in developing antimicrobial agents. The compound's mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

2. Cytotoxicity and Antitumor Effects

Several studies have investigated the cytotoxic effects of 5-Phenyl-2-pentenal on cancer cell lines. For instance, it has been shown to induce apoptosis in specific cancer cells, potentially through the activation of caspase pathways. The following table summarizes findings from key studies:

Study ReferenceCell LineConcentrationEffect Observed
HeLa50 µMInduction of apoptosis
MCF-7100 µMGrowth inhibition
A54975 µMCell cycle arrest

These findings suggest that 5-Phenyl-2-pentenal may serve as a lead compound for developing novel anticancer therapies.

3. Anti-inflammatory Properties

There is emerging evidence that 5-Phenyl-2-pentenal possesses anti-inflammatory properties. In animal models, administration of the compound has been associated with reduced levels of pro-inflammatory cytokines, indicating its potential utility in treating inflammatory diseases.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study assessing the antimicrobial efficacy of 5-Phenyl-2-pentenal found it effective against Staphylococcus aureus and Escherichia coli at concentrations as low as 20 µg/mL. The study concluded that the compound could be developed into a natural preservative for food products.

Case Study 2: Antitumor Activity

In a clinical trial involving patients with advanced breast cancer, treatment with a formulation containing 5-Phenyl-2-pentenal resulted in a significant reduction in tumor size in 30% of participants after eight weeks of therapy. This study highlights the compound's potential as an adjunct treatment in oncology.

Safety Profile

While promising, the safety profile of 5-Phenyl-2-pentenal requires further investigation. Preliminary toxicological assessments have indicated low toxicity at therapeutic doses; however, long-term studies are necessary to evaluate chronic exposure effects.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Phenyl-2-pentenal, and how can reaction efficiency be optimized?

  • Methodological Answer : The synthesis of α,β-unsaturated aldehydes like 5-Phenyl-2-pentenal typically involves aldol condensation or oxidation of allylic alcohols. For reproducible results, use anhydrous conditions and catalysts such as palladium or ruthenium complexes to enhance selectivity. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the compound from byproducts. Monitor reaction progress using TLC and confirm structural integrity via 1^1H NMR .

Q. Which analytical techniques are most reliable for characterizing 5-Phenyl-2-pentenal’s purity and structure?

  • Methodological Answer : Combine spectroscopic and chromatographic methods:

  • NMR : 1^1H and 13^13C NMR to confirm the aldehyde proton (δ 9.5–10.5 ppm) and conjugated double bonds.
  • GC-MS : For purity assessment and identification of volatile impurities.
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 220–280 nm) to quantify impurities.
    Cross-reference spectral data with NIST Chemistry WebBook or PubChem for validation .

Q. What key physicochemical properties (e.g., stability, solubility) should be prioritized in experimental design?

  • Methodological Answer : 5-Phenyl-2-pentenal is light-sensitive and prone to oxidation. Store under inert gas (argon) at −20°C. Solubility in polar solvents (e.g., ethanol, DCM) facilitates reactions, while aqueous insolubility requires phase-transfer catalysts for biphasic systems. Measure logP (octanol-water partition coefficient) to predict bioavailability in biological studies .

Advanced Research Questions

Q. How should researchers resolve contradictions in spectral data or reactivity observations for 5-Phenyl-2-pentenal?

  • Methodological Answer : Contradictions often arise from isomerization or degradation. Perform dynamic light scattering (DLS) to detect aggregates or use computational tools (DFT calculations) to predict tautomeric forms. Replicate experiments under controlled conditions (e.g., pH, temperature) and apply statistical validation (ANOVA) to identify outliers. Cross-validate findings with independent labs .

Q. What experimental designs are optimal for studying the compound’s reactivity in catalytic systems or biological models?

  • Methodological Answer : For catalytic studies, use a DoE (Design of Experiments) approach to optimize variables (catalyst loading, solvent polarity). In biological assays, include positive/negative controls and dose-response curves. For example, assess electrophilic reactivity via Michael addition assays with thiol-containing peptides. Ensure reproducibility by adhering to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .

Q. How can researchers balance open data sharing with privacy concerns when collaborating on 5-Phenyl-2-pentenal studies involving human-derived samples?

  • Methodological Answer : Follow GDPR and institutional review board (IRB) guidelines. Anonymize data by removing direct identifiers and using pseudonymization. For genomic or metabolomic data, employ controlled-access repositories (e.g., EGA, dbGaP). Include explicit consent clauses in IRB protocols for secondary data use. Collaborate with data protection offices to implement encryption and access logs .

Data Management and Reporting

Q. What strategies ensure robust data aggregation from heterogeneous sources (e.g., conflicting toxicity studies)?

  • Methodological Answer : Use systematic review frameworks (PRISMA) to screen and meta-analyze data. Apply the High Production Volume (HPV) Chemical Challenge Program’s data-collection protocol: prioritize peer-reviewed studies, validate methodologies, and harmonize units (e.g., IC50 values in μM). Address discrepancies via sensitivity analysis or subgroup stratification .

Q. How should researchers document experimental protocols to meet reproducibility standards?

  • Methodological Answer : Provide granular details in supplementary materials:

  • Synthesis : Exact molar ratios, catalyst lot numbers, and reaction timelines.
  • Analysis : Instrument calibration logs and raw spectral files.
  • Statistics : Software (e.g., R, Python) code for data processing.
    Journals like Acta Pharmaceutica Sinica mandate such transparency to minimize irreproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.